

Application Notes and Protocols for In Vitro Nematicidal Activity Testing of Cyclobutrifluram

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Compound of Interest

Compound Name: Cyclobutrifluram

Cat. No.: B12774741

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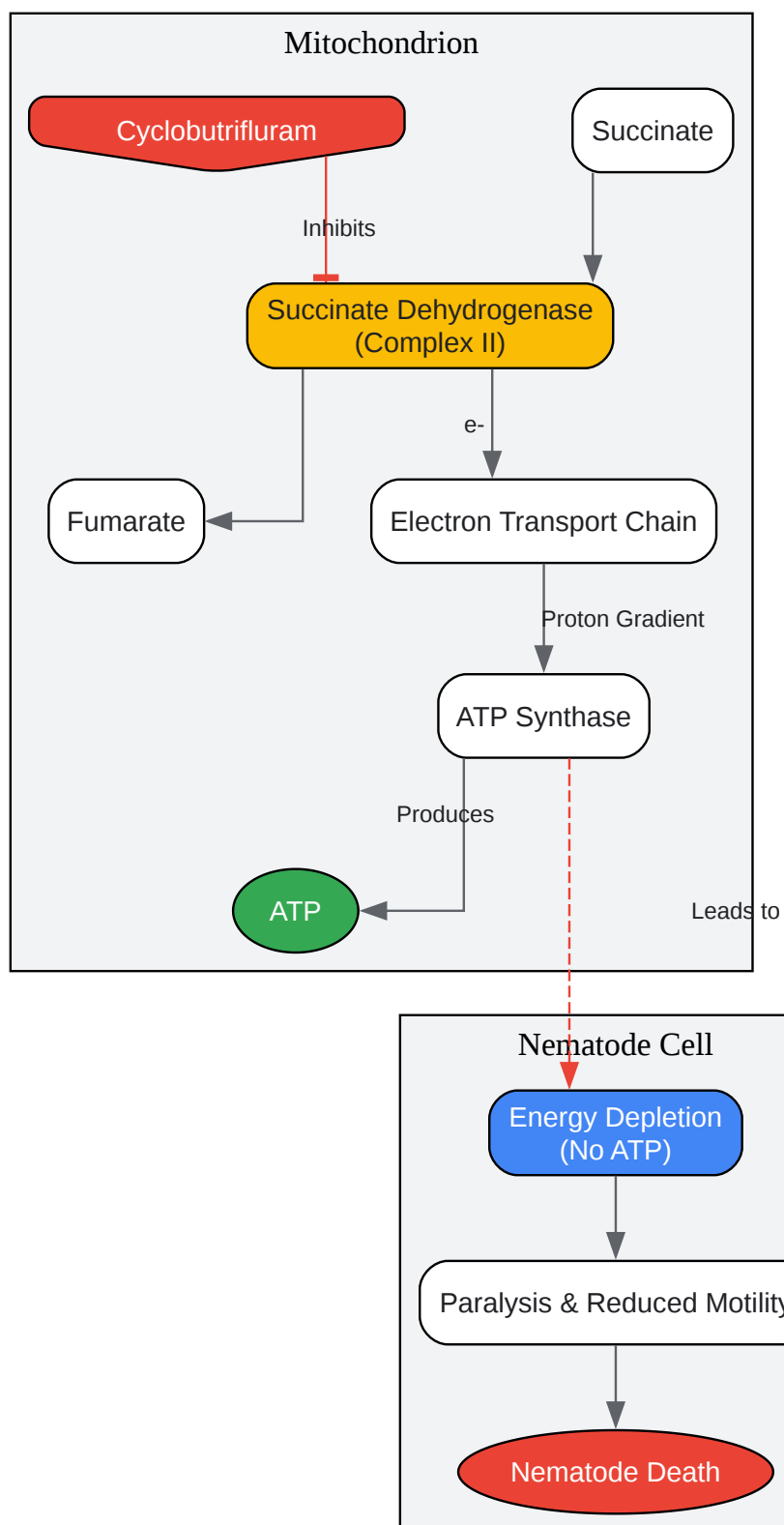
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide that demonstrates potent activity against a broad spectrum of plant-parasitic nematodes.[1][2] Belonging to the class of succinate dehydrogenase inhibitors (SDHIs), its mechanism of action involves the disruption of mitochondrial respiration in nematodes.[3][4][5][6] Specifically, **Cyclobutrifluram** targets and inhibits complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, leading to a blockage in ATP production, which is essential for nematode survival, motility, and reproduction.[4][5] This document provides detailed protocols for in vitro assays to evaluate the nematicidal activity of **Cyclobutrifluram** using the model organism *Caenorhabditis elegans* as well as other economically important plant-parasitic nematodes.

Mode of Action

Cyclobutrifluram's primary target is the succinate dehydrogenase (SDH) enzyme complex within the mitochondria of nematodes.[3][4][6] By inhibiting SDH, **Cyclobutrifluram** disrupts the conversion of succinate to fumarate in the Krebs cycle and the transfer of electrons to the electron transport chain. This interference with cellular respiration leads to a rapid depletion of cellular energy (ATP), resulting in reduced motility, paralysis, and eventual death of the nematode.[4] Symptomatic effects in nematodes, such as reduced motility, can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[4]



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Caption: Mechanism of action of **Cyclobutrifluram** in nematodes.

Quantitative Data Summary

The following tables summarize the reported in vitro nematocidal activity of **Cyclobutrifluram** against various nematode species.

Table 1: Lethal Concentration (LC50) and Effective Concentration (EC50) Values

Nematode Species	Assay Type	Parameter	Concentration	Reference
Caenorhabditis elegans	Survival Assay	LC50 (24h)	0.069 μ M (0.026 mg/L)	[3]
Bursaphelenchus xylophilus	Toxicity Test	LC50	0.1078 mg/L	[7][8][9]
Meloidogyne incognita	Motility Assay	EC50 (2h)	0.48 μ g/ml	[1]
Rotylenchulus reniformis	Motility Assay	EC50 (2h)	1.07 μ g/ml	[1]

Table 2: Effects on Reproduction and Development

Nematode Species	Parameter	Treatment Concentration	Observed Effect	Reference
Caenorhabditis elegans	Lifespan	0.025, 0.1, 0.25 μ M	Significantly decreased lifespan	[3]
Caenorhabditis elegans	Fertility	Not specified	Decreased number of germ cells	[3][6]
Bursaphelenchus xylophilus	Population Size	LC20 dose	Reduced to ~1/23 of control	[7][8]
Bursaphelenchus xylophilus	Egg Laying	LC20 dose (36h)	Reduced to ~1/6 of control	[8]
Meloidogyne incognita	Egg Hatch	>1.0 μ g/ml	Suppressed hatching	[1]
Rotylenchulus reniformis	Egg Hatch	>1.0 μ g/ml	Suppressed hatching	[1]

Experimental Protocols

Protocol 1: Nematode Survival Assay (*C. elegans*)

This protocol is adapted from studies on the effects of **Cyclobutrifluram** on the lifespan of *C. elegans*. [3]

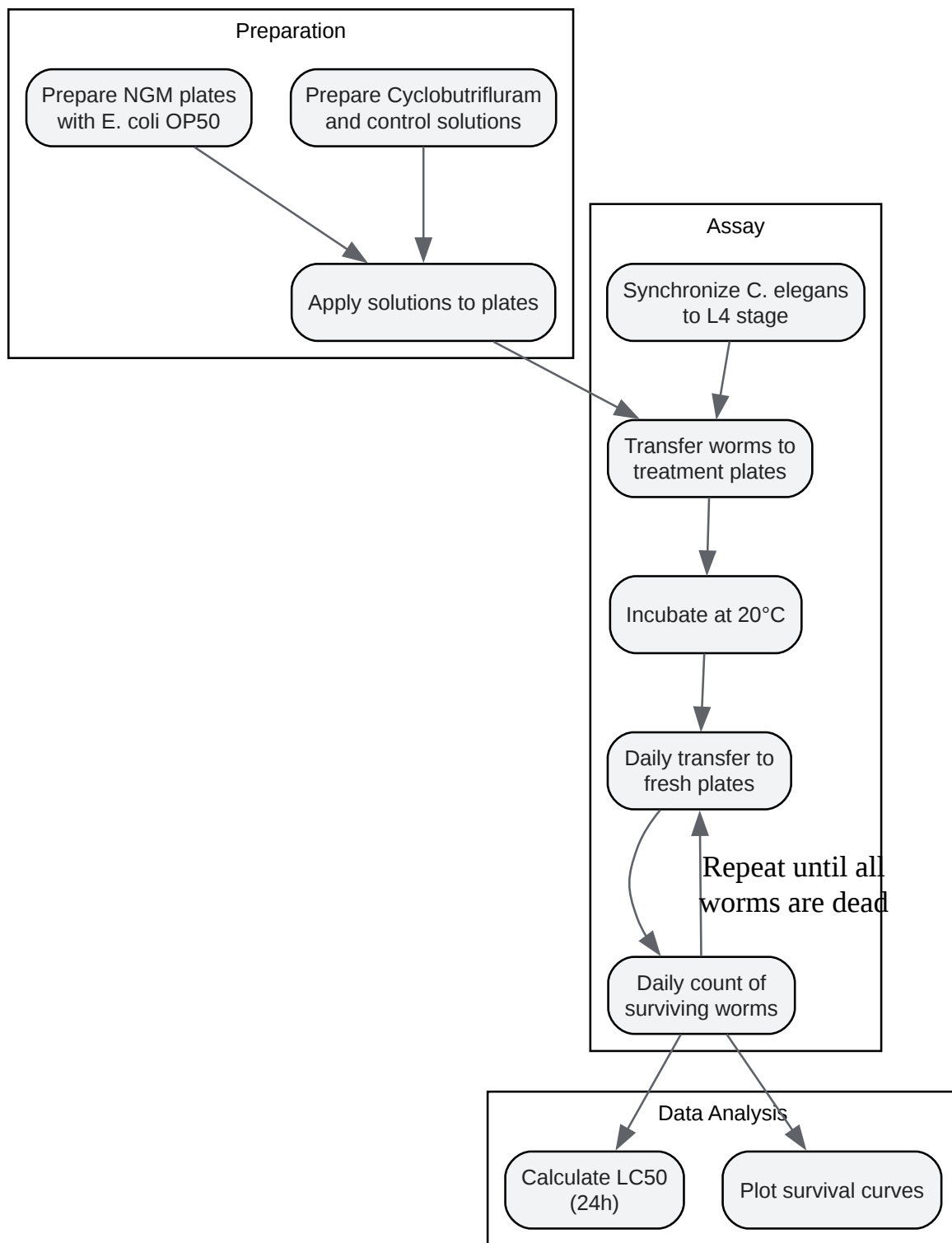
Materials:

- *C. elegans* (L4 stage, age-synchronized)
- Nematode Growth Medium (NGM) agar plates
- *E. coli* OP50 (food source)
- **Cyclobutrifluram** stock solution (in acetone, 99.9%)

- Acetone (control)
- M9 buffer
- Stereomicroscope
- Platinum wire worm pick
- Incubator at 20°C

Procedure:

- Prepare NGM plates seeded with a lawn of *E. coli* OP50.
- Prepare serial dilutions of **Cyclobutrifluram** in acetone to achieve the desired final concentrations on the NGM plates (e.g., 0.025, 0.1, and 0.25 μM).
- Apply the **Cyclobutrifluram** solutions and the acetone control to the surface of the NGM plates and allow the solvent to evaporate completely.
- Age-synchronize a population of *C. elegans* to the L4 stage.
- Transfer a defined number of L4 worms (e.g., 100) to each treatment and control plate.
- Incubate the plates at 20°C.
- Transfer the worms to fresh plates daily to separate them from their progeny.
- Count the number of surviving and dead worms daily under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
- Continue the assay until all worms are dead.
- Censor animals that crawl off the agar, have internal hatching ("bagging"), or burst.
- Calculate the median lethal concentration (LC50) after 24 hours and plot survival curves.



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Caption: Workflow for the *C. elegans* survival assay.

Protocol 2: Nematode Motility Assay (Plant-Parasitic Nematodes)

This protocol is designed to assess the effect of **Cyclobutrifluram** on the motility of second-stage juveniles (J2) of plant-parasitic nematodes such as *Meloidogyne incognita* and *Rotylenchulus reniformis*.^[1]

Materials:

- Second-stage juveniles (J2) of the target nematode species
- **Cyclobutrifluram** stock solution
- Sterile water
- Multi-well plates (e.g., 24-well)
- Pipettes
- Inverted microscope or stereomicroscope

Procedure:

- Prepare aqueous solutions of **Cyclobutrifluram** at various concentrations.
- Dispense a fixed volume of each test solution into the wells of a multi-well plate. Use sterile water as a negative control.
- Add a known number of J2s (e.g., 25-50) to each well.
- Incubate the plates at a suitable temperature (e.g., 25-28°C).
- Observe the motility of the nematodes at specific time points (e.g., 2, 24, 48, and 72 hours) under a microscope.
- Nematodes that are motionless, even after gentle prodding with a fine needle or by tapping the plate, are considered immobile or dead.

- Count the number of motile and immotile nematodes in each well.
- Calculate the percentage of immotility for each concentration and time point.
- Determine the EC50 value (the concentration that causes 50% immobility) at a specific time point (e.g., 2 hours).

Protocol 3: Egg Hatching Assay (Plant-Parasitic Nematodes)

This assay evaluates the ovicidal activity of **Cyclobutrifluram**.^[1]

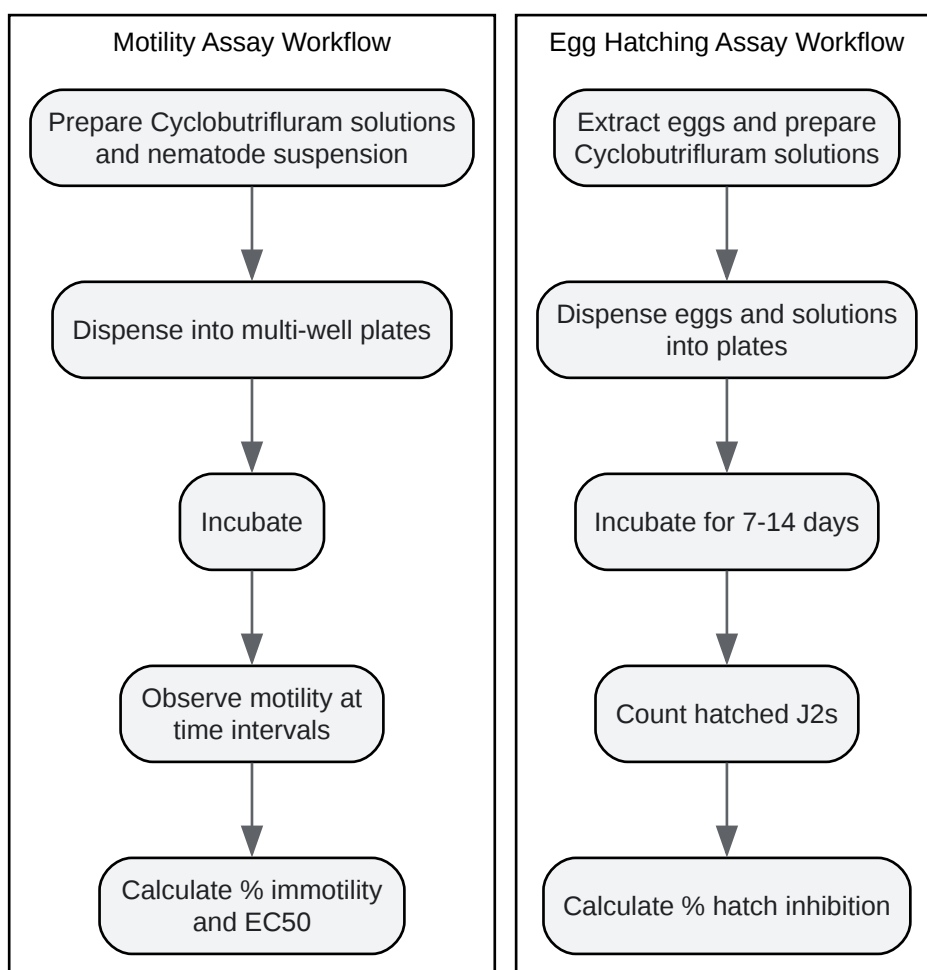
Materials:

- Nematode eggs (e.g., from *M. incognita* or *R. reniformis*)
- **Cyclobutrifluram** stock solution
- Sterile water
- Small petri dishes or multi-well plates
- Pipettes
- Incubator
- Stereomicroscope

Procedure:

- Extract nematode eggs from infected plant roots.
- Prepare a suspension of eggs in sterile water.
- Prepare aqueous solutions of **Cyclobutrifluram** at various concentrations.
- In each well or petri dish, add a known number of eggs (e.g., 100-200) in a small volume of water.

- Add the **Cyclobutrifluram** test solutions to the corresponding wells. Use sterile water as a control.
- Incubate the plates at an appropriate temperature for hatching (e.g., 25-28°C) for a period of 7-14 days.
- At regular intervals, count the number of hatched second-stage juveniles (J2s) in each well.
- Calculate the percentage of egg hatch inhibition for each concentration compared to the control.



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Caption: Workflows for motility and egg hatching assays.

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